Echiguanine B
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Overview
Description
Echiguanine B is a natural product isolated from the bacteria Streptomyces echinatus. It belongs to the guanidine alkaloids family and has been found to exhibit potent biological activities. Due to its unique structure and potential therapeutic applications, echiguanine B has been a subject of interest for many researchers.
Mechanism Of Action
The mechanism of action of echiguanine B is not fully understood. However, it has been proposed that its antimicrobial activity may be due to its ability to disrupt the bacterial membrane. In cancer cells, echiguanine B has been found to induce apoptosis by activating the caspase pathway. In HIV, echiguanine B has been shown to inhibit the reverse transcriptase enzyme, which is essential for the replication of the virus.
Biochemical And Physiological Effects
Echiguanine B has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including urease and acetylcholinesterase. In addition, echiguanine B has been found to induce the production of reactive oxygen species, which can cause oxidative stress in cells.
Advantages And Limitations For Lab Experiments
Echiguanine B has several advantages for lab experiments. It is a natural product, which makes it an attractive target for drug discovery. In addition, its unique structure and potent biological activities make it a valuable tool for studying various biological processes. However, the limitations of echiguanine B include its complex structure, which makes its synthesis challenging, and its limited availability.
Future Directions
For the study of echiguanine B include the development of analogs with improved biological activities, investigation of the mechanism of action, and exploration of its potential therapeutic applications.
Scientific Research Applications
Echiguanine B has been found to exhibit potent biological activities, including antimicrobial, antitumor, and antiviral properties. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, echiguanine B has been found to induce apoptosis in cancer cells and inhibit the replication of human immunodeficiency virus (HIV).
properties
CAS RN |
137319-26-7 |
---|---|
Product Name |
Echiguanine B |
Molecular Formula |
C10H14N6O2 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
2-amino-N-(3-aminopropyl)-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H14N6O2/c11-2-1-3-13-8(17)5-4-14-7-6(5)9(18)16-10(12)15-7/h4H,1-3,11H2,(H,13,17)(H4,12,14,15,16,18) |
InChI Key |
VJLKKBXETQVDAL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCCN |
SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)NCCCN |
Canonical SMILES |
C1=C(C2=C(N1)NC(=NC2=O)N)C(=O)NCCCN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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